

# Chemical formula and molecular weight of 4-Oxocyclohexane-1,1-dicarboxylic acid

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## Compound of Interest

Compound Name: 4-Oxocyclohexane-1,1-dicarboxylic acid

Cat. No.: B1338851

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## Technical Guide: 4-Oxocyclohexane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Oxocyclohexane-1,1-dicarboxylic acid** is a chemical compound with a cyclohexane core functionalized with a ketone and two carboxylic acid groups. Its structure presents a versatile scaffold for chemical synthesis and has potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for research and development purposes.

## Chemical Properties and Data

**4-Oxocyclohexane-1,1-dicarboxylic acid**, with the CAS number 58230-12-9, possesses the following key characteristics[1]:

Property	Value	Reference
Chemical Formula	$C_8H_{10}O_5$	
Molecular Weight	186.16 g/mol	
IUPAC Name	4-oxocyclohexane-1,1-dicarboxylic acid	
Synonyms	Cyclohexanone-4,4-dicarboxylic acid	
CAS Number	58230-12-9	

## Synthesis Protocol

The synthesis of **4-Oxocyclohexane-1,1-dicarboxylic acid** can be achieved through a two-step process involving the synthesis of its diethyl ester precursor, diethyl 4-oxocyclohexane-1,1-dicarboxylate, followed by hydrolysis.

### Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

A common method for the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves the reaction of 4,4-bis(ethoxycarbonyl)heptanedioic acid with a mixture of pyridine and acetic anhydride[2].

Experimental Protocol:

Parameter	Details	Reference
Starting Material	4,4-bis(ethoxycarbonyl)heptanedioic acid (78 mmol)	<a href="#">[2]</a>
Reagents	10% (v/v) solution of pyridine in acetic anhydride (100 mL)	<a href="#">[2]</a>
Reaction Conditions	Reflux with continuous stirring for 3 hours.	<a href="#">[2]</a>
Work-up	<ol style="list-style-type: none"><li>1. Cool to room temperature and concentrate under reduced pressure.</li><li>2. Azeotrope twice with 95% ethanol (300 mL) and water (300 mL).</li><li>3. Treat with solid potassium carbonate (93.6 mmol).</li><li>4. Concentrate to remove ethanol.</li><li>5. Dilute the remaining aqueous layer and extract with ether (2 x 150 mL).</li><li>6. Combine organic phases, dry over magnesium sulfate, and filter.</li><li>7. Concentrate the filtrate under reduced pressure.</li></ol>	<a href="#">[2]</a>
Product	Diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil.	<a href="#">[2]</a>
Yield	62.9%	<a href="#">[2]</a>

## Step 2: Hydrolysis to 4-Oxocyclohexane-1,1-dicarboxylic acid

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a standard procedure. While a specific protocol for this exact compound is not detailed in the search results, a general method involves saponification using a strong base followed by acidification.

General Experimental Protocol:

Parameter	Details
Starting Material	Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Reagents	Aqueous solution of a strong base (e.g., NaOH or KOH), Strong acid for acidification (e.g., HCl).
Reaction Conditions	Stirring at room temperature or elevated temperature to ensure complete hydrolysis.
Work-up	<ol style="list-style-type: none"><li>1. Acidify the reaction mixture to precipitate the dicarboxylic acid.</li><li>2. Filter the precipitate.</li><li>3. Wash the solid with cold water to remove inorganic salts.</li><li>4. Dry the product under vacuum.</li></ol>

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Oxocyclohexane-1,1-dicarboxylic acid** is not readily available in the public domain. However, data for the related dimethyl ester, dimethyl 4-oxocyclohexane-1,1-dicarboxylate, can provide some insights[3]. The presence of a ketone and carboxylic acid functional groups would be expected to show characteristic signals in IR and NMR spectra. For instance, the IR spectrum would likely exhibit a strong carbonyl (C=O) stretch for the ketone around  $1715\text{ cm}^{-1}$  and a broad O-H stretch for the carboxylic acid from  $2500\text{-}3300\text{ cm}^{-1}$ , along with a carbonyl stretch for the acid around  $1700\text{ cm}^{-1}$ . In  $^{13}\text{C}$  NMR, the carbonyl carbons of the ketone and carboxylic acids would appear downfield.

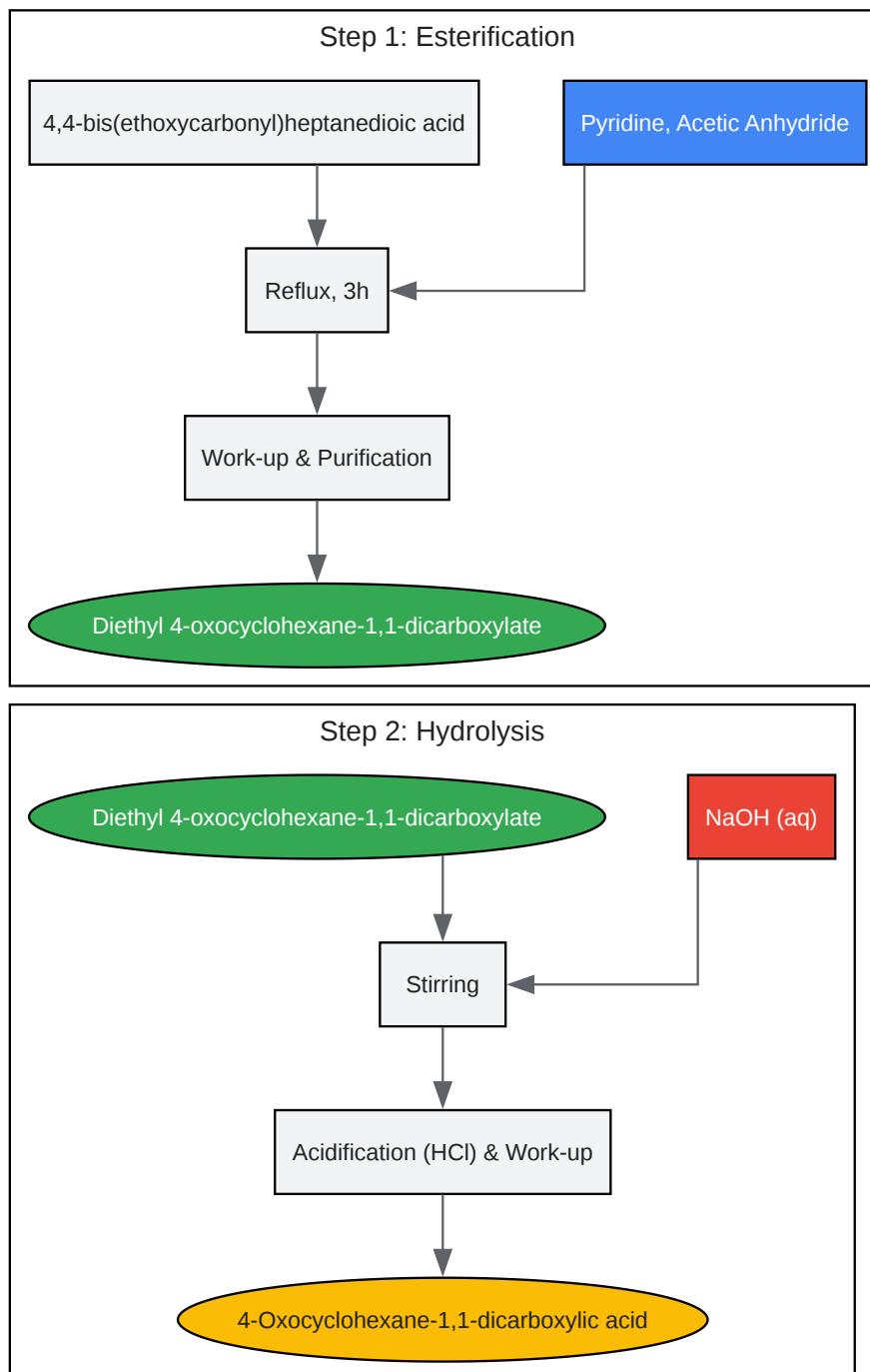
## Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, mechanism of action, or involvement in signaling pathways of **4-Oxocyclohexane-1,1-dicarboxylic acid**. However, various derivatives of cyclohexane-carboxylic acids have been investigated for a

range of biological activities, including anti-inflammatory and antimicrobial properties[4]. This suggests that **4-Oxocyclohexane-1,1-dicarboxylic acid** could serve as a valuable starting material for the synthesis of novel bioactive compounds. Further research is warranted to explore the pharmacological potential of this molecule and its derivatives.

## Experimental Workflow Diagram

## Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for 4-Oxocyclohexane-1,1-dicarboxylic acid.**

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- To cite this document: BenchChem. [Chemical formula and molecular weight of 4-Oxocyclohexane-1,1-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338851#chemical-formula-and-molecular-weight-of-4-oxocyclohexane-1-1-dicarboxylic-acid>]

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